ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Quinoxaline Derivatives: These compounds have a similar core structure and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
Ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a versatile compound for use in scientific research and industrial applications .
Properties
Molecular Formula |
C19H25N5O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-[2-(diethylamino)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H25N5O2/c1-4-23(5-2)11-12-24-17(20)15(19(25)26-6-3)16-18(24)22-14-10-8-7-9-13(14)21-16/h7-10H,4-6,11-12,20H2,1-3H3 |
InChI Key |
MWJKQVMBDQGGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)N |
Origin of Product |
United States |
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